What are the chemical properties of Acid Red 131 for research use?
What are the chemical properties of Acid Red 131 for research use?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131, a member of the azo dye family, is a synthetic anionic dye with a characteristic red hue. While its primary applications have historically been in the textile and leather industries for coloration, its chemical properties, including its fluorescence, suggest potential for use in various research and development settings. This technical guide provides a comprehensive overview of the known chemical properties of Acid Red 131 and outlines generalized experimental protocols to facilitate its evaluation for novel research applications, particularly in the realms of biological staining and cellular imaging. Due to a lack of specific published protocols for its research use, this guide offers foundational methodologies that can be adapted and optimized for specific experimental needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Acid Red 131 is essential for its effective application in a research context. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₁N₃Na₂O₉S₂ | --INVALID-LINK-- |
| Molecular Weight | 677.6 g/mol | --INVALID-LINK-- |
| CAS Number | 12234-99-0 | --INVALID-LINK-- |
| Appearance | Red to dark red powder | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Chemical Class | Monoazo dye | --INVALID-LINK-- |
| Synonyms | C.I. Acid Red 131, Acid Brilliant Red 3BN | --INVALID-LINK-- |
Potential Research Applications and Experimental Protocols
While specific protocols for Acid Red 131 in biological research are not widely published, its classification as a fluorescent azo dye suggests potential utility in areas such as histology, cell biology, and toxicology. The following sections provide detailed, generalized protocols that can serve as a starting point for researchers interested in exploring the use of Acid Red 131.
Histological Staining with Azo Dyes
Azo dyes are frequently used in histology to stain various tissue components. The following is a general protocol that can be adapted for Acid Red 131 to assess its staining properties on tissue sections.
Objective: To determine the staining pattern and optimal concentration of Acid Red 131 for fixed tissue sections.
Materials:
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Formalin-fixed, paraffin-embedded tissue sections on microscope slides
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Acid Red 131
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Distilled water
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Graded ethanol series (100%, 95%, 70%)
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Xylene
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Mounting medium
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Coplin jars or staining dishes
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Microscope
Protocol:
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Transfer slides through two changes of 100% ethanol for 3 minutes each.
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Hydrate through 95% and 70% ethanol for 3 minutes each.
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Rinse gently in distilled water.
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Staining Solution Preparation:
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Prepare a stock solution of Acid Red 131 (e.g., 1% w/v in distilled water).
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Prepare a series of working solutions with varying concentrations (e.g., 0.01%, 0.1%, 0.5%) to determine the optimal staining intensity. The pH of the staining solution may also need to be optimized (e.g., by adding acetic acid) as the binding of acid dyes is often pH-dependent.
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Staining:
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Immerse the rehydrated slides in the Acid Red 131 working solution.
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Incubation time can be varied (e.g., 5, 15, 30 minutes) to find the optimal duration.
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Differentiation (Optional):
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If staining is too intense, a brief rinse in a differentiating solution (e.g., 0.5% acid alcohol) can be used to remove excess dye. This step requires careful monitoring under a microscope.
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Dehydration and Mounting:
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Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
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Clear the slides in two changes of xylene for 5 minutes each.
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Apply a drop of mounting medium and place a coverslip.
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Microscopic Examination:
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Examine the stained sections under a bright-field and/or fluorescence microscope to evaluate the staining pattern and intensity.
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In Vitro Cytotoxicity Assessment
Before utilizing a new compound in live-cell imaging or other cellular assays, it is crucial to determine its potential cytotoxicity. The following protocol outlines a general method for assessing the effect of Acid Red 131 on cell viability.
Objective: To determine the concentration range at which Acid Red 131 exhibits cytotoxic effects on a specific cell line.
Materials:
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Cultured cells (adherent or suspension)
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96-well clear flat-bottom plates
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Complete cell culture medium
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Acid Red 131
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Phosphate-buffered saline (PBS)
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A cell viability assay kit (e.g., MTT, XTT, or a neutral red uptake assay)
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Multi-well spectrophotometer
Protocol:
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Cell Seeding:
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Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation and Treatment:
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Prepare a stock solution of Acid Red 131 in a suitable solvent (e.g., sterile water or DMSO).
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Prepare a serial dilution of Acid Red 131 in complete cell culture medium to achieve a range of final concentrations.
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Remove the old medium from the cells and add the medium containing different concentrations of Acid Red 131. Include vehicle-only controls.
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Incubation:
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Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Cell Viability Assay:
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Perform a cell viability assay according to the manufacturer's instructions. For example, in an MTT assay, you would add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
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Data Analysis:
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Measure the absorbance at the appropriate wavelength using a multi-well spectrophotometer.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the concentration of Acid Red 131 to determine the IC₅₀ (half-maximal inhibitory concentration).
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Visualizations
General Azo Dye Staining Workflow for Histology
The following diagram illustrates a typical workflow for staining tissue sections with an azo dye, which can be adapted for Acid Red 131.
Caption: General workflow for histological staining with an azo dye.
Workflow for Evaluating a Novel Fluorescent Dye in Cellular Imaging
This diagram provides a logical progression for researchers to follow when assessing the potential of a compound like Acid Red 131 for live-cell imaging applications.
Caption: Workflow for evaluating a novel fluorescent dye for cellular imaging.
Conclusion
Acid Red 131 presents as a compound with potential for broader research applications beyond its traditional industrial uses. Its chemical nature as a fluorescent azo dye makes it a candidate for investigation as a histological stain or a cellular probe. This guide provides the foundational chemical data and adaptable experimental protocols to empower researchers, scientists, and drug development professionals to explore the utility of Acid Red 131 in their specific fields of study. Through systematic optimization of the provided methodologies, the research community can begin to uncover the full potential of this compound in advancing scientific discovery.
